N-(2-fluorophenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide
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Overview
Description
N-(2-fluorophenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide: is an organic compound that belongs to the class of acetamides It features a fluorophenyl group, a hydrazinecarbonyl group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide typically involves the following steps:
Formation of 2-(hydrazinecarbonyl)phenol: This intermediate can be synthesized by reacting 2-nitrophenol with hydrazine hydrate under reflux conditions.
Coupling Reaction: The intermediate 2-(hydrazinecarbonyl)phenol is then reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The hydrazinecarbonyl group can be oxidized to form corresponding azocarbonyl derivatives.
Reduction: The nitro group in the precursor can be reduced to an amine group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Azocarbonyl derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-fluorophenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique properties, such as polymers or coatings.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific design of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide
- N-(2-bromophenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide
- N-(2-methylphenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide
Uniqueness
N-(2-fluorophenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to specific targets.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O3/c16-11-6-2-3-7-12(11)18-14(20)9-22-13-8-4-1-5-10(13)15(21)19-17/h1-8H,9,17H2,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQERNKMYWQEQAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN)OCC(=O)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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